

The Spectral Characteristics of 5-FAM Amine: A Technical Guide

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Compound of Interest

Compound Name: *FAM amine, 5-isomer*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of 5-Carboxyfluorescein (5-FAM) and its amine-reactive derivatives. 5-FAM is a widely utilized green fluorescent dye belonging to the xanthene class, valued for its bright fluorescence and compatibility with common biological research instrumentation.^[1] This document outlines key quantitative data, detailed experimental protocols, and visual diagrams to support its application in research and drug development.

Core Spectral Properties of 5-FAM Amine

5-FAM is a popular fluorescent label for a variety of biomolecules, including peptides, proteins, and nucleotides.^{[1][2][3]} Its amine derivative, which contains a linker arm with an aliphatic amine group, offers enhanced reactivity towards electrophilic reagents.^{[4][5]} The fundamental photophysical parameters of 5-FAM amine are summarized below.

Property	Value	References
Excitation Maximum (λ_{ex})	490 - 495 nm	[1][2][4][5][6][7][8][9]
Emission Maximum (λ_{em})	513 - 520 nm	[1][4][5][6][7][8][9]
Molar Extinction Coefficient (ϵ)	74,000 - 80,000 M ⁻¹ cm ⁻¹	[1][4][5][9]
Fluorescence Quantum Yield (Φ)	0.93	[4][5][9]
Recommended Filter Set	FITC	[1][10]

Chemical and Physical Properties

Property	Value	References
Molecular Formula	C ₂₇ H ₂₇ N ₂ ClO ₆ (for a specific amine derivative)	[4][5][9][11]
Molecular Weight	~511 g/mol (for a specific amine derivative)	[9][11]
Appearance	Yellow solid	[4]
Solubility	Good in methanol, DMSO, and DMF	[4][5][9]

Experimental Protocols

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield of 5-FAM amine relative to a known standard, such as fluorescein.[\[1\]](#)

Materials:

- 5-FAM amine solution of unknown quantum yield.
- Fluorescein standard solution with a known quantum yield (e.g., 0.92 in 0.1 M NaOH).[\[1\]](#)

- Spectrophotometer.
- Spectrofluorometer.
- Appropriate solvents (e.g., phosphate-buffered saline, pH 7.4).[\[1\]](#)
- Quartz cuvettes (1 cm path length).[\[1\]](#)

Methodology:

- Prepare a series of dilutions for both the 5-FAM amine solution and the fluorescein standard in the same solvent. To avoid inner filter effects, the absorbance of these solutions at the excitation wavelength should be kept below 0.1.[\[1\]](#)
- Measure the absorbance spectra of all solutions using the spectrophotometer and record the absorbance at the chosen excitation wavelength (e.g., 490 nm).[\[1\]](#)
- Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, using the same excitation wavelength as in the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.[\[1\]](#)
- Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.[\[1\]](#)
- Plot the integrated fluorescence intensity versus absorbance for both the 5-FAM amine and the fluorescein standard.[\[1\]](#)
- Calculate the quantum yield of 5-FAM amine (Φ_{FAM}) using the following equation:[\[1\]](#)

$$\Phi_{\text{FAM}} = \Phi_{\text{std}} * (m_{\text{FAM}} / m_{\text{std}}) * (\eta_{\text{FAM}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.[\[1\]](#)
- m_{FAM} and m_{std} are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for 5-FAM amine and the standard, respectively.[\[1\]](#)

- η_{FAM} and η_{std} are the refractive indices of the solvents used for the 5-FAM amine and standard solutions, respectively (if the same solvent is used, this term is 1).[1]

Protocol 2: Labeling of Proteins with 5-FAM Succinimidyl Ester (SE)

This protocol describes a general procedure for the covalent labeling of proteins with an amine-reactive derivative of 5-FAM.

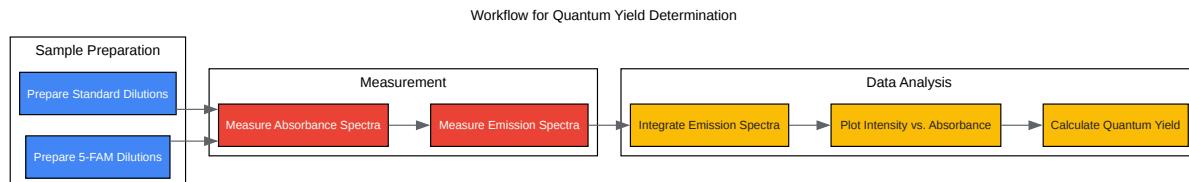
Materials:

- Protein to be labeled (in a buffer free of primary amines, such as Tris or glycine, at pH 8.5-9.5).[7]
- 5-FAM SE dissolved in anhydrous DMSO to make a 10 mM stock solution.[7]
- Purification column (e.g., gel filtration) to remove unconjugated dye.

Methodology:

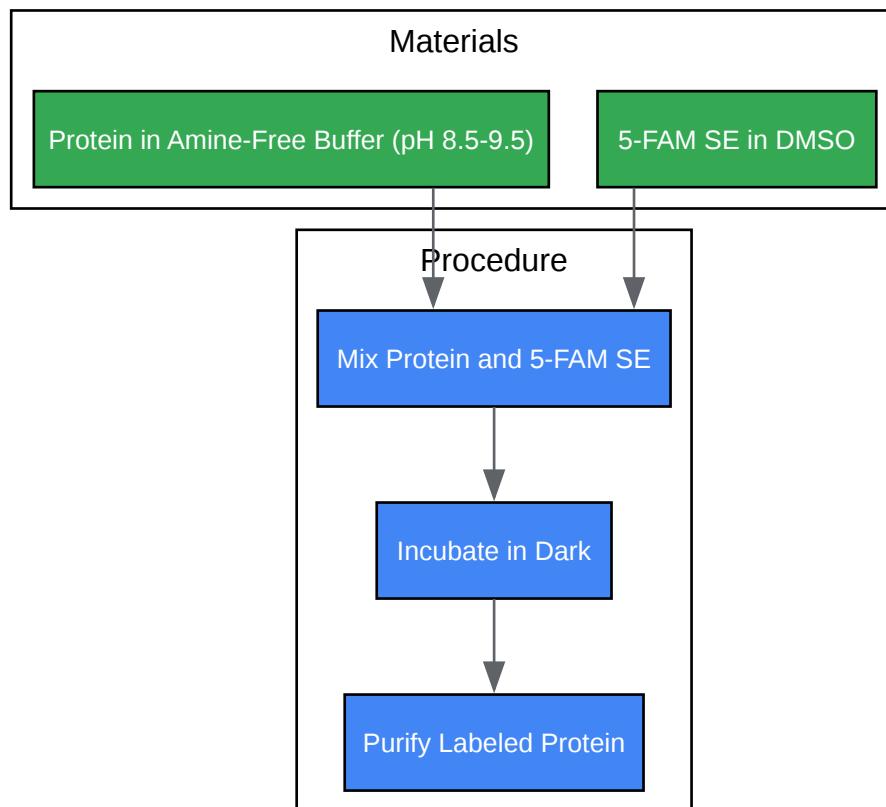
- Protein Preparation: Ensure the protein concentration is at least 2 mg/mL for optimal labeling efficiency. The buffer should not contain primary amines.[7]
- Dye Preparation: Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.[7]
- Reaction: Add the 5-FAM SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1.[7]
- Incubation: Gently mix the reaction and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.
- Purification: Remove the unreacted dye from the labeled protein using a suitable purification method, such as a gel filtration column.

Visualizations

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Caption: Workflow for determining the fluorescence quantum yield of 5-FAM amine.

Protein Labeling with 5-FAM SE

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Caption: General workflow for labeling proteins with 5-FAM succinimidyl ester.

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